N-{[2-(Chloromethyl)-1H-benzimidazol-1-yl](phenyl)methylidene}hydroxylamine
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Overview
Description
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic compounds characterized by a fusion of benzene and imidazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine typically involves the condensation of 2-chloromethyl-1H-benzimidazole with aromatic amines and hydroxylamine derivatives. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Scientific Research Applications
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antifungal, antibacterial, and anticancer agent.
Mechanism of Action
The mechanism of action of N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the synthesis of ergosterol, a crucial component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death . The compound may also interact with enzymes and proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-1H-benzimidazole: Shares the benzimidazole core but lacks the hydroxylamine group.
N-{[4-(Chloromethyl)phenyl]methylidene}hydroxylamine: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
N-{2-(Chloromethyl)-1H-benzimidazol-1-ylmethylidene}hydroxylamine is unique due to its specific substitution pattern and the presence of both benzimidazole and hydroxylamine functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
64931-79-9 |
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Molecular Formula |
C15H12ClN3O |
Molecular Weight |
285.73 g/mol |
IUPAC Name |
N-[[2-(chloromethyl)benzimidazol-1-yl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C15H12ClN3O/c16-10-14-17-12-8-4-5-9-13(12)19(14)15(18-20)11-6-2-1-3-7-11/h1-9,20H,10H2 |
InChI Key |
DIWSZBWAAGPQRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)N2C3=CC=CC=C3N=C2CCl |
Origin of Product |
United States |
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